
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group imparts distinct steric and electronic characteristics, making it a valuable compound in medicinal chemistry and related areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under specific conditions, including the presence of a nickel catalyst and appropriate solvents.
Industrial Production Methods
Industrial production of 3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylated pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): A related compound used as a difluoroalkylating reagent.
Difluoromethylated aromatics: Compounds containing the difluoroethyl group on aromatic rings, which share similar steric and electronic properties.
Uniqueness
3-(1,1-Difluoroethyl)-1-ethyl-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which can impart unique chemical and biological properties
Eigenschaften
Molekularformel |
C7H10F2N2 |
|---|---|
Molekulargewicht |
160.16 g/mol |
IUPAC-Name |
3-(1,1-difluoroethyl)-1-ethylpyrazole |
InChI |
InChI=1S/C7H10F2N2/c1-3-11-5-4-6(10-11)7(2,8)9/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
HPMNHRNONYFQJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=N1)C(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


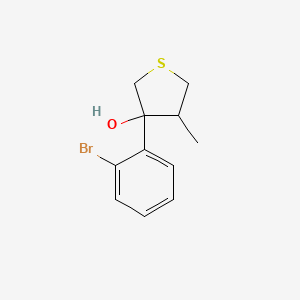
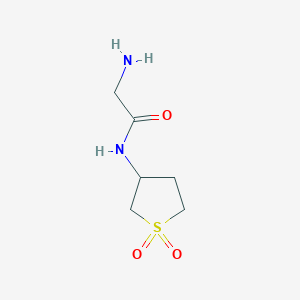
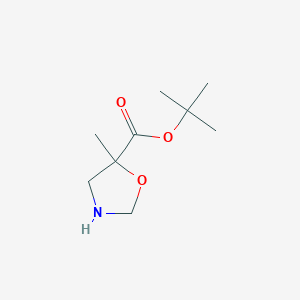
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
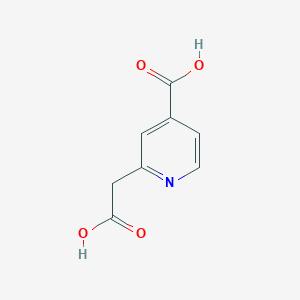


![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)
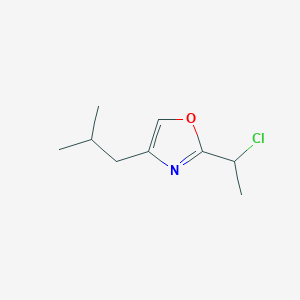
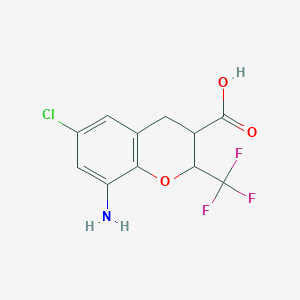

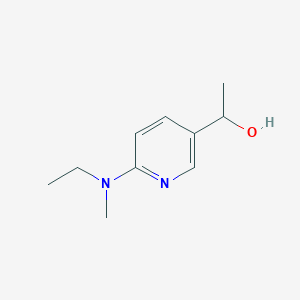
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
